molecular formula C21H17N3O2S B302839 N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

Numéro de catalogue B302839
Poids moléculaire: 375.4 g/mol
Clé InChI: XNHCFLTZPCRTTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

Mécanisme D'action

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling. BTK is a critical component of the BCR signaling pathway, which regulates B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide leads to the suppression of BCR signaling, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits the proliferation and survival of B-cells, induces apoptosis, and reduces the expression of anti-apoptotic proteins. In vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide suppresses tumor growth and prolongs survival in mouse models of CLL, MCL, and DLBCL.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has high selectivity and potency for BTK, making it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has some limitations for laboratory experiments. It is not suitable for studying other signaling pathways or non-B-cell malignancies. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide may also have off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. One area of interest is the development of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and other anti-cancer agents. Preclinical studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide can enhance the activity of other agents, such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Another area of interest is the identification of biomarkers that can predict response to N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Preclinical studies have shown that certain genetic mutations or alterations may affect the sensitivity of B-cells to BTK inhibition. Identifying these biomarkers could help to personalize treatment with N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and improve patient outcomes. Finally, further research is needed to evaluate the safety and efficacy of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide in clinical trials. While preclinical studies have shown promising results, clinical trials are needed to determine the optimal dose, schedule, and patient population for N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

Méthodes De Synthèse

The synthesis of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 2-bromo-5-nitrothiophene with magnesium to form 2-magnesium-5-nitrothiophene. The intermediate is then reacted with 4-bromo-1,3-phenylenediamine to form the desired product. The final step involves the reaction of the product with 3-(3-methylphenyl)-1,3,4-oxadiazol-2-amine to form N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

Applications De Recherche Scientifique

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Propriétés

Nom du produit

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

Formule moléculaire

C21H17N3O2S

Poids moléculaire

375.4 g/mol

Nom IUPAC

N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C21H17N3O2S/c1-14-5-2-6-15(11-14)20-23-24-21(26-20)16-7-3-8-17(12-16)22-19(25)13-18-9-4-10-27-18/h2-12H,13H2,1H3,(H,22,25)

Clé InChI

XNHCFLTZPCRTTD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

SMILES canonique

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.